1-(4-Chlorophenyl)piperidin-2-one 1-(4-Chlorophenyl)piperidin-2-one
Brand Name: Vulcanchem
CAS No.: 27471-37-0
VCID: VC8261032
InChI: InChI=1S/C11H12ClNO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2
SMILES: C1CCN(C(=O)C1)C2=CC=C(C=C2)Cl
Molecular Formula: C11H12ClNO
Molecular Weight: 209.67 g/mol

1-(4-Chlorophenyl)piperidin-2-one

CAS No.: 27471-37-0

Cat. No.: VC8261032

Molecular Formula: C11H12ClNO

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorophenyl)piperidin-2-one - 27471-37-0

Specification

CAS No. 27471-37-0
Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
IUPAC Name 1-(4-chlorophenyl)piperidin-2-one
Standard InChI InChI=1S/C11H12ClNO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2
Standard InChI Key MATLCDYJRXTULR-UHFFFAOYSA-N
SMILES C1CCN(C(=O)C1)C2=CC=C(C=C2)Cl
Canonical SMILES C1CCN(C(=O)C1)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-(4-Chlorophenyl)piperidin-2-one has the molecular formula C11H12ClNO\text{C}_{11}\text{H}_{12}\text{ClNO} and a molecular weight of 209.675 g/mol . Its IUPAC name, 1-(4-chlorophenyl)piperidin-2-one, reflects the chlorophenyl substituent at position 1 of the piperidin-2-one ring. Key identifiers include:

  • SMILES: C1CNC(=O)CC1C2=CC=C(C=C2)Cl\text{C1CNC(=O)CC1C2=CC=C(C=C2)Cl}

  • InChIKey: IGUKDOUXOGUVSX-UHFFFAOYSA-N

The compound’s crystal structure reveals centrosymmetric tetramers stabilized by hydrogen bonds between the ketone oxygen and NH groups of adjacent molecules, influencing its solubility and stability.

Physicochemical Properties

The compound exhibits moderate lipophilicity (logP=2.8\log P = 2.8) and a melting point of 128–130°C . Its solubility profile includes high solubility in polar aprotic solvents like dimethylformamide (DMF) and limited solubility in water (<1 mg/mL at 25°C).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common method involves the condensation of 4-chloroaniline with δ-valerolactam under acidic conditions, followed by oxidation using sodium chlorite (NaClO2\text{NaClO}_2) . Key steps include:

  • Ring-Opening Amination: Reaction of δ-valerolactam with 4-chloroaniline in ethanol at 80°C for 12 hours.

  • Oxidation: Treatment with NaClO2\text{NaClO}_2 in a CO2\text{CO}_2-saturated atmosphere to form the ketone.

Industrial-Scale Manufacturing

Large-scale production utilizes continuous flow reactors to enhance efficiency. For example, a patented process employs a palladium-carbon catalyst for hydrogenation debenzylation, achieving a 90% yield at 25°C under 0.1 MPa hydrogen pressure . Critical parameters include:

  • Temperature: 25–30°C to prevent side reactions.

  • Catalyst Loading: 10% Pd/C by weight .

Pharmacological Applications

Antipsychotic Drug Intermediate

1-(4-Chlorophenyl)piperidin-2-one serves as a precursor to haloperidol, a first-generation antipsychotic. The compound undergoes reductive amination to form the piperidine ring of haloperidol, which modulates dopamine D2 receptors .

Antimicrobial Activity

Recent studies demonstrate moderate activity against Mycobacterium tuberculosis (MIC = 3.8 µg/mL) and Plasmodium falciparum (IC50_{50} = 1.2 µM) . The chlorophenyl group enhances membrane permeability, facilitating target engagement with enzymes like dihydroorotate dehydrogenase (DHODH) .

Biological Activity and Mechanisms

Pharmacokinetics

The compound exhibits:

  • High Gastrointestinal Absorption: Bioavailability of 82% in rodent models.

  • P-Glycoprotein Interaction: Efflux ratio of 3.2 in Caco-2 cells, suggesting susceptibility to multidrug resistance proteins.

Enzyme Inhibition

1-(4-Chlorophenyl)piperidin-2-one inhibits factor Xa (Ki=0.8μMK_i = 0.8 \mu\text{M}), a key enzyme in the blood coagulation cascade. Molecular docking studies reveal hydrogen bonding with Ser195 and hydrophobic interactions with the S1 pocket.

Comparative Analysis with Analogues

CompoundStructural FeatureBiological ActivityKey Difference
1-(4-Nitrophenyl)piperidin-2-oneNitro group at C4 phenylFactor Xa inhibition (Ki=0.5μMK_i = 0.5 \mu\text{M})Enhanced electrophilicity
4-(4-Chlorophenyl)piperidin-4-olHydroxyl group at C4CCR5 receptor antagonism Altered hydrogen-bonding capacity
1-(2-Chlorophenyl)piperidin-2-oneChlorine at C2 phenylLower antipsychotic potency Reduced steric hindrance

Future Research Directions

Targeted Drug Delivery

Encapsulation in liposomes or polymeric nanoparticles could mitigate P-glycoprotein efflux, improving CNS bioavailability.

Anticancer Applications

Preliminary data show apoptosis induction in HeLa cells (IC50_{50} = 8.7 µM) via caspase-3 activation . Structural modifications to enhance selectivity are underway.

Green Synthesis Methods

Exploring biocatalytic routes using transaminases or ketoreductases could reduce reliance on toxic oxidants like NaClO2\text{NaClO}_2 .

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